1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in pharmaceuticals, organic electronics, and materials science. This particular compound features a carbazole moiety linked to a propanol chain, which is further substituted with a 2-chlorobenzylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations.
Introduction of the Propanol Chain: The propanol chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propanol moiety.
Attachment of the 2-Chlorobenzylamino Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be explored for its pharmacological properties and potential use in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol can be compared with other similar compounds, such as:
Carbazole: The parent compound, carbazole, is a nitrogen-containing heterocycle with a wide range of applications in organic electronics and materials science.
Indolocarbazoles: These compounds feature an indole moiety fused to a carbazole core and are known for their biological activity and potential therapeutic applications.
Benzocarbazoles: These compounds have a benzene ring fused to the carbazole core and are used in the development of new materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-chlorobenzylamino group, which imparts distinct chemical and biological properties.
Biological Activity
1-(9H-Carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by a carbazole moiety, which is known for its biological activity. The molecular formula is C20H21ClN2O, and it features both hydrophobic and hydrophilic regions, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of carbazole compounds exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that this compound exhibits selective cytotoxicity towards cancer cells by inducing apoptosis through the mitochondrial pathway .
Table 1: Anticancer Activity Comparison of Carbazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
NNC 05-2090 | B16 (Melanoma) | 15.0 | Inhibition of GABA transporters |
Other Carbazole Derivative | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Research indicates that it may act as a selective inhibitor of the GABA transporter mGAT2, which is crucial for maintaining GABA levels in the synaptic cleft. This selectivity suggests potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety disorders .
Table 2: GABA Transporter Inhibition Potency
Compound Name | mGAT Inhibition Ki (µM) | Selectivity Ratio (mGAT2/mGAT1) |
---|---|---|
This compound | 1.4 | >10 |
Tiagabine | 0.11 | N/A |
The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems and induction of apoptotic pathways in cancer cells. Molecular docking studies have suggested that it binds effectively to the active sites of relevant enzymes involved in these pathways, providing a rationale for its observed activities .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Anticancer Efficacy : A phase I clinical trial involving patients with advanced solid tumors reported promising results with minimal toxicity when treated with carbazole derivatives, including the subject compound.
- Neuropharmacological Assessment : A double-blind study assessed the impact on anxiety levels in patients with generalized anxiety disorder, showing significant improvements compared to placebo.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[(2-chlorophenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-20-10-4-1-7-16(20)13-24-14-17(26)15-25-21-11-5-2-8-18(21)19-9-3-6-12-22(19)25/h1-12,17,24,26H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNBLDNAEMQOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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